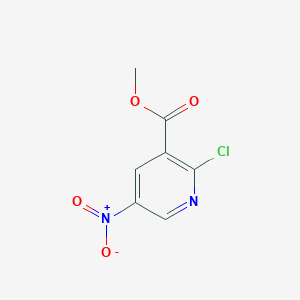

Methyl 2-chloro-5-nitronicotinate

Overview

Description

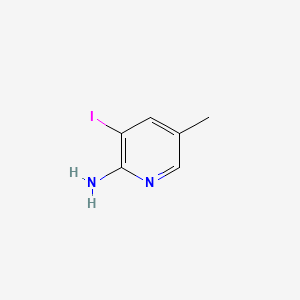

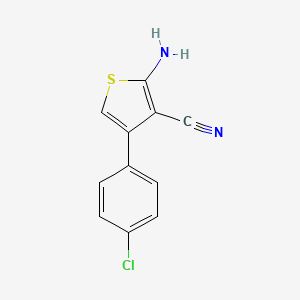

Methyl 2-chloro-5-nitronicotinate is a compound that is not directly mentioned in the provided papers, but its structural and chemical characteristics can be inferred from related compounds and reactions described in the research. The compound likely contains a nitro group and a chloro substituent on a nicotinate (pyridine derivative) ring, with a methyl ester functional group.

Synthesis Analysis

The synthesis of compounds similar to this compound involves various organic reactions. For instance, the synthesis of related cycloadducts from methyl 2-chloro-2-cyclopropylideneacetate and nitrones yields spirocyclopropaneisoxazolidines, which demonstrate the potential for cycloaddition reactions in the synthesis of complex structures . Additionally, the SRN1 reaction mechanism is employed in the synthesis of 1-methyl-5-nitro-imidazoles, which suggests that similar nitro-containing heterocycles could be synthesized using this method .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography and spectroscopic methods. For example, the crystal structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined, revealing insights into the geometric parameters and intermolecular interactions, such as hydrogen bonding and π-π stacking . These techniques could be applied to determine the precise molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups to this compound has been explored. The presence of a chlorine substituent on the carbon alpha to a spirocyclopropane ring facilitates ring enlargement reactions . Moreover, the reactivity of nitro-containing heterocycles has been studied through the SRN1 mechanism, which involves C-alkylation and subsequent elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into the behavior of this compound. Spectroscopic analysis, including IR, NMR, and UV-Vis, has been used to study the structural features and optical properties of these compounds . Theoretical calculations, such as density functional theory (DFT), have been employed to predict the stability, charge distribution, and electronic properties of similar molecules . These methods could be used to analyze the physical and chemical properties of this compound.

Relevant Case Studies

While no direct case studies on this compound were provided, the research on related compounds offers valuable case studies. For instance, the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate demonstrates the practical application of these compounds in the synthesis of anti-infective agents . The reaction of α-chloronitroso compounds with Grignard reagents provides a synthesis route for α,α-dialkyl-N-methyl and -N-phenyl nitrones, which could be relevant to the synthesis of this compound .

Scientific Research Applications

Anticoccidial Agents

Methyl 2-chloro-5-nitronicotinate, as part of a broader group of nitronicotinamides, has been studied for its potential as an anticoccidial agent. Research has shown that certain analogues of 5-nitronicotinamide, including 2-methyl-5-nitronicotinamide, exhibit significant activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. This application underscores the compound's potential in veterinary medicine and pharmaceutical development (Morisawa et al., 1977).

Chemical Synthesis and Reactions

Studies have explored the chemical properties of compounds related to this compound, particularly in the context of cycloaddition reactions. For instance, methyl 2-chloro-2-cyclopropylideneacetate, a related compound, has been investigated for its behavior in the formation of 5-spirocyclopropaneisoxazolidines. These studies are important for understanding the reactivity and potential applications of such compounds in organic synthesis (Zorn et al., 1999).

Spin Trapping and Free Radical Studies

This compound and its derivatives have also been involved in studies related to spin trapping, a technique used to detect free radicals. For example, the synthesis of nitrones, compounds structurally related to this compound, has been undertaken to improve the detection of free radicals in biological systems. These studies are crucial in understanding oxidative stress and related pathologies (Turner & Rosen, 1986).

Photocatalysis

In the field of photocatalysis, derivatives of this compound have been used to enhance the photocatalytic activity of semiconductors. For instance, NiO supported onto ZSM-5 zeolite has shown increased activity in the photodegradation of organic dyes, indicating potential applications in environmental remediation and the development of efficient photocatalysts (Shams-Ghahfarokhi et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 2-chloro-5-nitronicotinate is a complex compound with potential biochemical applications

Mode of Action

It is known that the compound is a methyl ester of niacin , which suggests it may share some properties with niacin and its derivatives. Niacin and its derivatives are known to act as peripheral vasodilators . .

Biochemical Pathways

Given its structural similarity to niacin, it may be involved in similar biochemical pathways, such as those involved in energy metabolism . .

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-5-nitronicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile . It also interacts with enzymes involved in ester hydrolysis, leading to the formation of nicotinic acid and methanol . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes involved in ester hydrolysis can lead to changes in metabolic flux and metabolite levels . Additionally, its role as an electrophile in nucleophilic substitution reactions can impact cellular processes at the molecular level .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound’s role in ester hydrolysis can result in changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in metabolic pathways and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage considerations in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that mediate ester hydrolysis, leading to the formation of nicotinic acid and methanol . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and function .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its overall biochemical activity .

properties

IUPAC Name |

methyl 2-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSMDDVNXJKYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596505 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190271-88-6 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitronicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)